molecular formula C4H4N2O2S2 B080927 4-methyl-5-nitro-3H-1,3-thiazole-2-thione CAS No. 13416-33-6

4-methyl-5-nitro-3H-1,3-thiazole-2-thione

Cat. No.: B080927
CAS No.: 13416-33-6
M. Wt: 176.2 g/mol
InChI Key: LJTMQHALPVCERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-5-nitro-3H-1,3-thiazole-2-thione is a heterocyclic compound containing a thiazole ring with a thione group, a methyl group at the 4-position, and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-nitro-3H-1,3-thiazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5-nitro-2-aminothiazole with carbon disulfide in the presence of a base, followed by acidification to yield the desired thiazolethione compound. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-nitro-3H-1,3-thiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolethione derivatives depending on the electrophile used.

Scientific Research Applications

4-methyl-5-nitro-3H-1,3-thiazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-5-nitro-3H-1,3-thiazole-2-thione involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or disrupt essential enzymatic processes. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Thiazolethione, 4-methyl-5-chloro-: Similar structure but with a chloro group instead of a nitro group.

    2(3H)-Thiazolethione, 4-methyl-5-bromo-: Similar structure but with a bromo group instead of a nitro group.

    2(3H)-Thiazolethione, 4-methyl-5-iodo-: Similar structure but with an iodo group instead of a nitro group.

Uniqueness

4-methyl-5-nitro-3H-1,3-thiazole-2-thione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, making this compound particularly interesting for applications in medicinal chemistry and antimicrobial research.

Properties

CAS No.

13416-33-6

Molecular Formula

C4H4N2O2S2

Molecular Weight

176.2 g/mol

IUPAC Name

4-methyl-5-nitro-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C4H4N2O2S2/c1-2-3(6(7)8)10-4(9)5-2/h1H3,(H,5,9)

InChI Key

LJTMQHALPVCERW-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(SC(=N1)S)[N+](=O)[O-]

SMILES

CC1=C(SC(=S)N1)[N+](=O)[O-]

Canonical SMILES

CC1=C(SC(=S)N1)[N+](=O)[O-]

13416-33-6

Synonyms

4-Methyl-5-nitrothiazole-2(3H)-thione

Origin of Product

United States

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